Tetraethylene glycol diacrylate
Overview
Description
Tetraethylene glycol diacrylate is a multifunctional acrylate monomer that can undergo polymerization and crosslinking reactions under various conditions. It is a derivative of tetraethylene glycol and contains acrylate groups that are reactive towards polymerization.
Synthesis Analysis
The synthesis of related glycoluril tetramer structures has been reported, which involves the formation of dimeric aggregates in the solid state and exhibits host–guest properties with various ammonium and pyridinium guests . Although this does not directly describe the synthesis of tetraethylene glycol diacrylate, it provides insight into the synthesis of structurally related compounds.
Molecular Structure Analysis
The molecular structure of tetraethylene glycol diacrylate is not directly discussed in the provided papers. However, the structure of a related compound, tetraethylene glycol dimethyl ether, has been investigated using X-ray diffraction, revealing a complex with mercuric chloride with a specific cubic unit cell and molecular conformation . This information can be useful in inferring the structural aspects of tetraethylene glycol diacrylate.
Chemical Reactions Analysis
Tetraethylene glycol diacrylate can undergo polymerization and crosslinking reactions. High pressure has been used to induce the polymerization of tetraethylene glycol dimethacrylate, a closely related compound, resulting in a crosslinked polymer structure . Additionally, the first mixed anionoarylation of diethylene glycol diacrylates has been achieved, leading to chloroarylation and thiocyanatoarylation adducts . These studies demonstrate the reactivity of acrylate groups in tetraethylene glycol diacrylate and its potential for forming various chemical adducts.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraethylene glycol diacrylate can be inferred from studies on similar compounds. The polymerization and crosslinking of tetraethylene glycol dimethacrylate under high pressure have been characterized using swelling experiments and broadband dielectric spectroscopy, which provide insights into the dielectric properties and the degree of crosslinking of the polymers . These properties are crucial for understanding the behavior of tetraethylene glycol diacrylate in different environments and applications.
Scientific Research Applications
Nanocomposite Material Development : TEGDA is used as a liquid medium for the dispersion of graphene and fullerene C60, aiding in the preparation of polymer nanocomposites. These materials exhibit unique optical properties, useful in various applications like sensors and electronics (Alzari et al., 2015).
DNA Structure Stabilization : In the field of molecular biology, tetraethylene glycol derivatives have been used as crowding agents in experiments to understand the effects of intracellular environments on DNA. They are particularly noted for stabilizing G-quadruplex structures, which is crucial for genomic stability and function (Tateishi-Karimata et al., 2017).
Photopolymerization Studies : TEGDA is investigated for its efficiency in photopolymerization processes. It is particularly relevant in the development of nanogels for drug delivery and tissue engineering applications, where controlled polymerization is crucial (Li et al., 2021).
Solubility and Phase Behavior Research : The solubility of triethylene glycol in different systems is studied to understand its behavior in processes like gas dehydration and carbon capture. Such research is vital for optimizing industrial processes involving TEGDA (Mohammadi et al., 2011).
Development of Nanogels for Biomedical Applications : TEGDA is used in the synthesis of nanogels, which are promising for biomedical applications due to their biocompatibility and responsiveness to environmental stimuli (Macchione et al., 2019).
3D Printing of Oral Dosage Forms : In pharmaceutical research, TEGDA is used as a monomer in the stereolithography 3D printing of tablets with modified-release characteristics. This application demonstrates the potential of TEGDA in creating customized drug delivery systems (Wang et al., 2016).
Biodegradable Polymer Synthesis for Gene Delivery : TEGDA is involved in the synthesis of biodegradable polymers for gene delivery applications. This is crucial in the development of safer and more efficient non-viral gene delivery systems (Zhao et al., 2011).
Bioprinting for Tissue Engineering : TEGDA-based hydrogels are used in bioprinting, particularly for creating vessel-like structures in tissue engineering. This demonstrates its utility in fabricating complex biological structures (Skardal et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJOFJIQIJXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57619-91-7 | |
Record name | Tetraethylene glycol diacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57619-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2026107 | |
Record name | Tetraethylene glycol diacrylate | |
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Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylene glycol diacrylate is a pale yellow liquid. (NTP, 1992), Liquid, Clear liquid with a musty odor; [MSDSonline] | |
Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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Record name | Tetraethylene glycol diacrylate | |
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Flash Point |
less than 65 °F (NTP, 1992) | |
Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00289 [mmHg] | |
Record name | Tetraethylene glycol diacrylate | |
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Product Name |
Tetraethylene glycol diacrylate | |
CAS RN |
17831-71-9 | |
Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetraethylene glycol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17831-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethylene glycol diacrylate | |
Source | ChemIDplus | |
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Record name | 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetraethylene glycol diacrylate | |
Source | EPA DSSTox | |
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Record name | Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.975 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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